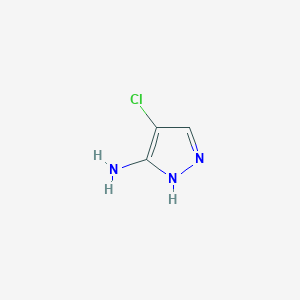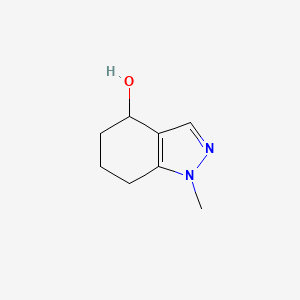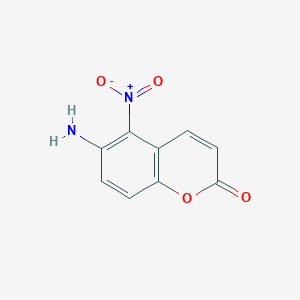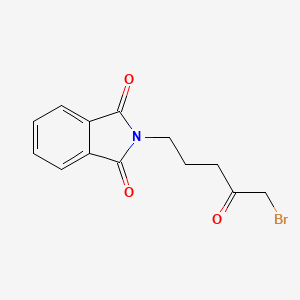
2-(5-溴-4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione" is a derivative of the isoindole-1,3-dione family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related isoindole-1,3-dione derivatives and their synthesis, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, as described in the first paper, involves starting from 3-sulfolene and proceeding through epoxidation and subsequent opening of the epoxide with nucleophiles to yield various derivatives, including amino and triazole derivatives . This method could potentially be adapted for the synthesis of "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione" by choosing appropriate starting materials and reaction conditions.
In the second paper, the synthesis of new polysubstituted isoindole-1,3-dione analogues is achieved by starting with 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione and employing m-CPBA for epoxidation, followed by cis-hydroxylation and acetylation to obtain various derivatives . This approach highlights the versatility of isoindole-1,3-dione chemistry and the potential routes for synthesizing substituted derivatives.
Molecular Structure Analysis
The exact structures of the synthesized derivatives, particularly the epoxide and tricyclic derivatives, were confirmed by X-ray diffraction analysis in the second paper . This analytical technique is crucial for determining the molecular structure and confirming the identity of synthesized compounds, which would be equally important for the analysis of "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione".
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione", but they do provide insights into the reactivity of isoindole-1,3-dione derivatives. For example, the opening of epoxides with nucleophiles and the cis-hydroxylation reactions are indicative of the potential reactivity of the compound . Additionally, the synthesis of benzo[f]isoindole-4,9-diones through CAN-mediated oxidation and spontaneous oxidation of dihydrobenzo[f]isoindoles suggests that isoindole-1,3-diones can undergo various oxidative transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione" are not detailed in the provided papers, the general properties of isoindole-1,3-dione derivatives can be inferred. These compounds are likely to exhibit properties such as solubility in organic solvents, reactivity towards nucleophiles, and the ability to form stable crystalline structures suitable for X-ray diffraction analysis . The presence of substituents such as bromine and oxo groups would influence the compound's reactivity, boiling and melting points, and other physical properties.
科学研究应用
生物碱的分离和化学合成
海洋生物碱的分离:从海绵Smenospongia sp.中分离出一种双吲哚生物碱,与2-(5-溴-4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮在结构上相关。这突显了该化合物在海洋生物学和天然产物化学中的相关性 (McKay et al., 2002)。
合成和抗菌评价:合成了2-(5-溴-4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮的衍生物,并对其抗菌和抗真菌活性进行了评价,展示了其在抗菌药物开发中的潜力 (Jat et al., 2006)。
药理学研究
5-羟色胺受体和PDE10A抑制:与所讨论化合物相关的异吲哚-1,3-二酮衍生物已被研究其潜在的抗精神病特性,特别是它们对5-羟色胺受体的亲和力和磷酸二酯酶10A的抑制 (Czopek et al., 2020)。
基于机制的人类白细胞弹性蛋白酶抑制:包括2-(5-溴-4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮在内的异吲哚-1,3-二酮衍生物已被发现抑制人类白细胞弹性蛋白酶,暗示其在靶向炎症和免疫反应中的作用 (Kerrigan & Shirley, 1996)。
有机化学和合成
烷氧基异吲哚-1,3-二酮的合成:已进行了关于烷氧基异吲哚-1,3-二酮的合成研究,突显了其化学多样性和创造2-(5-溴-4-氧代戊基)-1H-异吲哚-1,3(2H)-二酮多样衍生物的潜力 (Ahmed et al., 2006)。
反应性研究和新化合物的合成:研究探索了2H-异吲哚-4,7-二酮衍生物的反应性,导致新化合物的合成,展示了该化合物在高级有机合成和材料科学中的实用性 (Nan'ya et al., 1986)。
安全和危害
This involves detailing the safety precautions that should be taken when handling the compound, as well as its toxicity and environmental impact.
未来方向
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that require further study.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to the appropriate resources.
属性
IUPAC Name |
2-(5-bromo-4-oxopentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKJVCNFAMZUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552182 |
Source


|
| Record name | 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
41306-64-3 |
Source


|
| Record name | 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

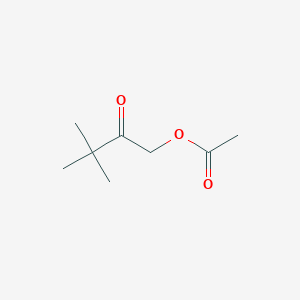
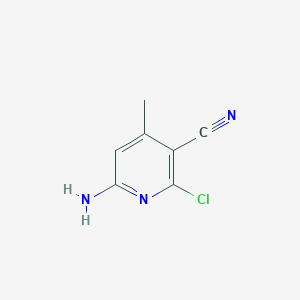
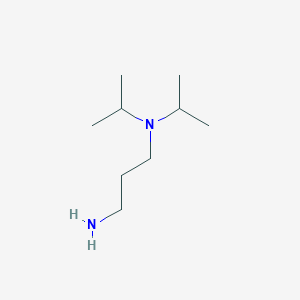
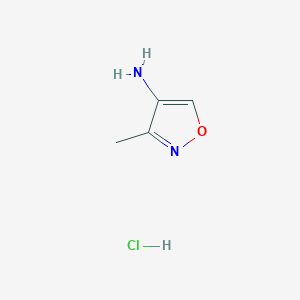
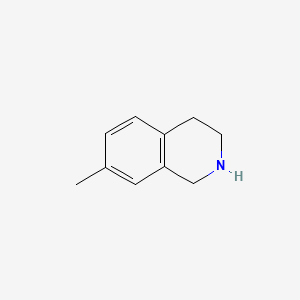
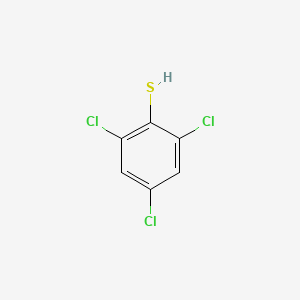
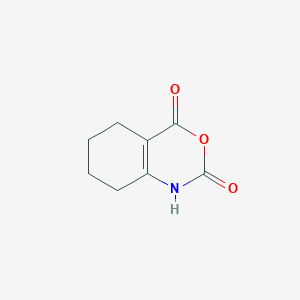

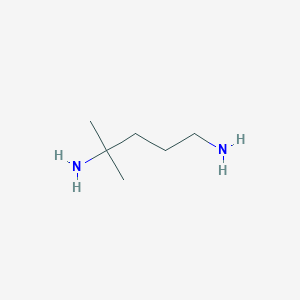
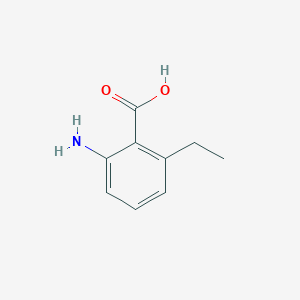
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
